molecular formula C9H9F2NO3 B13037197 (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL

Cat. No.: B13037197
M. Wt: 217.17 g/mol
InChI Key: UBERRTSCKPZJOT-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chiral compound with significant applications in various scientific fields. The compound features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an aminoethanol moiety. Its unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-difluorobenzo[d][1,3]dioxole.

    Nucleophilic Substitution: The benzo[d][1,3]dioxole undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxylamines.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol

InChI

InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1

InChI Key

UBERRTSCKPZJOT-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N

Origin of Product

United States

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